

Assessing the Impact of Organoboron Compounds on Enzyme Activity: A Comparative Guide

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Compound of Interest

Compound Name: MOBS

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Organoboron compounds, particularly those containing boronic acid and benzoxaborole motifs, have emerged as a versatile class of enzyme inhibitors with significant therapeutic potential. Their unique mechanism of action, centered around the electron-deficient boron atom, allows for potent and often selective modulation of enzyme activity. This guide provides a comparative analysis of the impact of these meta-organoboron species (**MOBS**) on various enzymes, supported by experimental data and detailed methodologies.

Mechanism of Action: The Role of the Boron Atom

The inhibitory activity of organoboron compounds stems from the Lewis acidic nature of the boron atom. This allows for the formation of a reversible covalent bond with nucleophilic residues, commonly serine, in the active site of target enzymes. This interaction mimics the transition state of the enzyme-substrate complex, effectively blocking the catalytic activity of the enzyme.^[1] Benzoxaboroles, a class of organoboron compounds, are known to bind to the active sites of enzymes through both esterification and strong noncovalent interactions.^[2]

Comparative Analysis of Enzyme Inhibition

This section details the inhibitory effects of various organoboron compounds on key enzyme targets and compares their performance with alternative, non-boron-based inhibitors.

Leucyl-tRNA Synthetase (LeuRS) Inhibition

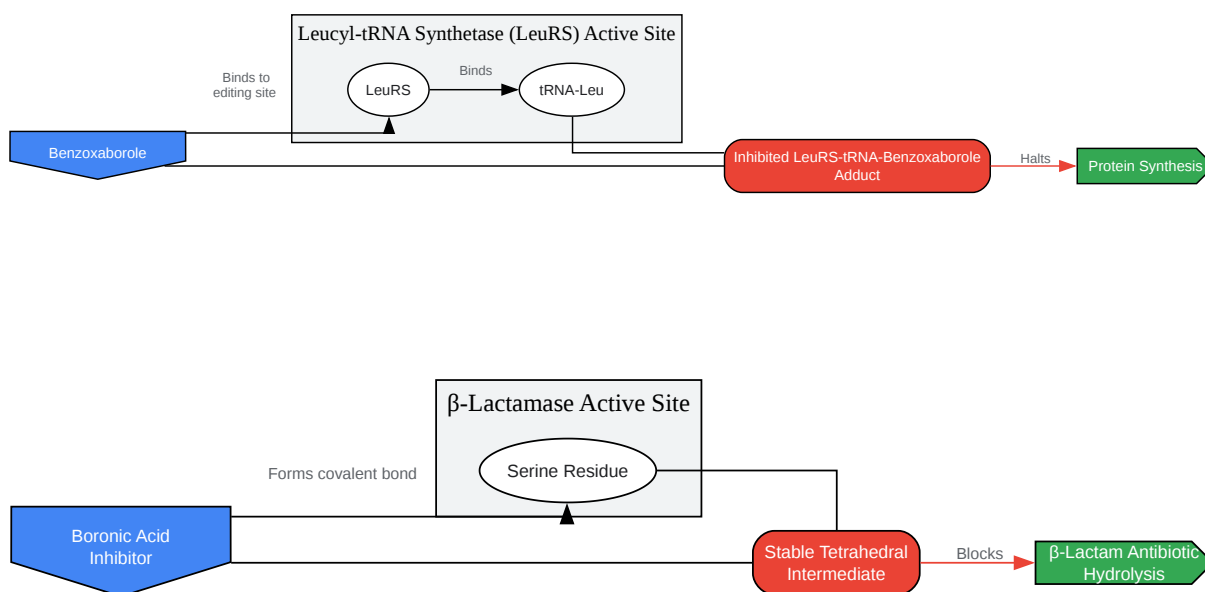
Leucyl-tRNA synthetase is a crucial enzyme in protein synthesis and a key target for antifungal and antibacterial agents. Benzoxaboroles, such as tavaborole, have demonstrated potent inhibition of this enzyme.

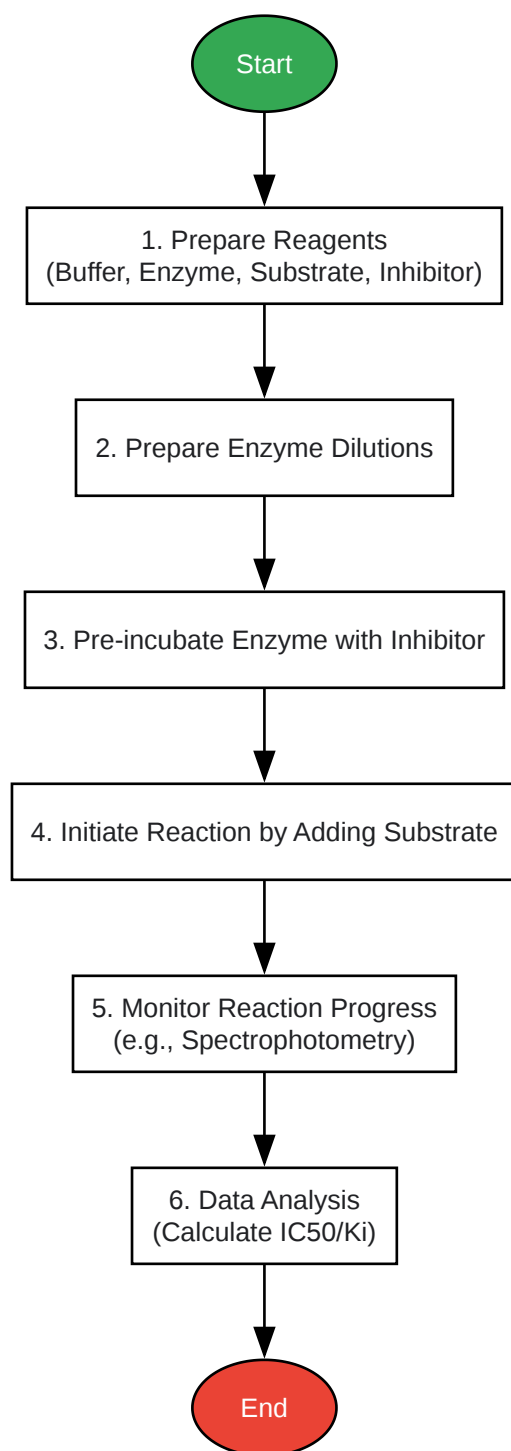
Table 1: Comparative Activity of LeuRS Inhibitors

Compound	Organism	Target Enzyme	Inhibition Metric (IC50/MIC in µg/mL)	Reference
Tavaborole (AN2690)	Trichophyton rubrum	Fungal LeuRS	MIC50: 4.0, MIC90: 8.0	[3]
Trichophyton mentagrophytes	Fungal LeuRS	MIC50: 4.0, MIC90: 8.0	[3]	
Candida albicans	Fungal LeuRS	MIC50: 16, MIC90: 16	[4]	
Aspergillus flavus	Fungal LeuRS	MIC50: 2, MIC90: 4	[5]	
Fluconazole	Candida albicans	Lanosterol 14α-demethylase	MIC50: 4, MIC90: 64	[4]
Aspergillus flavus	Lanosterol 14α-demethylase	MIC50: 64, MIC90: 64	[5]	
Itraconazole	Candida albicans	Lanosterol 14α-demethylase	MIC50: 0.25, MIC90: 4	[4]
Aspergillus flavus	Lanosterol 14α-demethylase	MIC50: 0.125, MIC90: 0.25	[5]	
Terbinafine	Candida albicans	Squalene epoxidase	MIC50: 2, MIC90: 4	[4]
Aspergillus flavus	Squalene epoxidase	MIC50: 0.5, MIC90: 4	[5]	
AN6426	Plasmodium falciparum	Protozoal LeuRS	IC50: 420 nM	[6]
ZCL039	Streptococcus pneumoniae	Bacterial LeuRS	IC50: 1.72 µM	[7]
Escherichia coli	Bacterial LeuRS	IC50: 8.25 µM	[7]	

Mechanism of LeuRS Inhibition by Benzoxaboroles

The proposed mechanism involves the boron atom of the benzoxaborole forming a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNA^{Leu} within the editing site of the LeuRS enzyme. This traps the tRNA, preventing the completion of the aminoacylation reaction and halting protein synthesis.[8]





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